Pramoxine Hydrochloride

Description

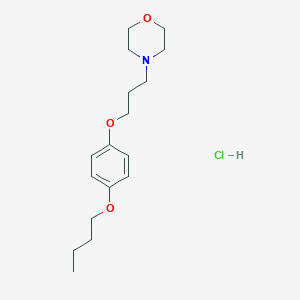

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[3-(4-butoxyphenoxy)propyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCBXBCPLUFJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

140-65-8 (Parent) | |

| Record name | Pramoxine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047777 | |

| Record name | Pramoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in water | |

| Record name | SID855556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

637-58-1 | |

| Record name | Pramoxine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pramoxine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pramoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pramoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pramocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88AYB867L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181-183 °C | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pramoxine Hydrochloride: An In-depth Technical Guide on the Core Mechanism of Action on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramoxine (B177174) hydrochloride is a topical local anesthetic agent clinically utilized for its analgesic and antipruritic properties. Its therapeutic effects are rooted in the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes, a mechanism it shares with other local anesthetics. This guide provides a detailed examination of the molecular interactions between pramoxine hydrochloride and VGSCs. While specific quantitative electrophysiological data for pramoxine are not extensively available in peer-reviewed literature, this document extrapolates its mechanism of action from the well-established principles of local anesthetic pharmacology. It covers the state-dependent binding, interaction with the channel pore, and the consequential effects on channel gating kinetics. Furthermore, standardized experimental protocols for investigating such interactions are detailed, and conceptual frameworks are visualized through signaling pathway and workflow diagrams.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound is a morpholine (B109124) derivative that functions as a surface anesthetic.[1] Unlike many other local anesthetics that are ester or amide-linked, pramoxine's structure is distinct, which may influence its physicochemical properties and interaction with biological membranes.[1] Its primary pharmacological target is the voltage-gated sodium channel, a family of transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells, including neurons.[2][3][4][5][6] By inhibiting the influx of sodium ions through these channels, this compound effectively dampens neuronal excitability, thereby preventing the transmission of pain and itch signals.

VGSCs are composed of a large α-subunit, which forms the ion-conducting pore and voltage-sensing domains, and smaller auxiliary β-subunits that modulate channel function.[3][7] The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[7] The S4 segments act as voltage sensors, while the S5 and S6 segments from each domain line the central pore.[7]

Core Mechanism of Action: State-Dependent Blockade

The interaction of local anesthetics, including presumably this compound, with VGSCs is not static but is dynamically influenced by the conformational state of the channel. This principle is described by the modulated receptor hypothesis, which posits that these drugs exhibit different affinities for the resting, open, and inactivated states of the channel.[4]

Local anesthetics generally display the highest affinity for the open and inactivated states of the VGSC.[2] This state-dependent binding results in a "use-dependent" or "phasic" block, where the degree of inhibition is more pronounced in rapidly firing neurons, a characteristic physiological state of nociceptive pathways.

The Local Anesthetic Binding Site

The receptor site for local anesthetics is located within the inner pore of the VGSC.[7] This binding pocket is formed by the S6 transmembrane segments of the four domains of the α-subunit.[7] Specific amino acid residues, particularly aromatic and hydrophobic residues within these segments, are critical for the binding of local anesthetic molecules.

Pathways of Access

This compound, being an amphipathic molecule, is thought to access its binding site through two primary pathways:

-

Hydrophilic Pathway: In its protonated, charged form, the molecule can gain access to the inner pore when the channel is in the open state.

-

Hydrophobic Pathway: In its neutral, uncharged form, the molecule can partition into the lipid bilayer of the cell membrane and diffuse laterally to the binding site within the pore.

The following diagram illustrates the state-dependent binding of a local anesthetic like pramoxine to a voltage-gated sodium channel.

State-dependent binding of pramoxine to VGSC.

Effects on Channel Gating and Excitability

The binding of this compound to the VGSC has several key consequences for the channel's gating kinetics and overall neuronal excitability:

-

Stabilization of the Inactivated State: By binding with high affinity to the inactivated state, pramoxine stabilizes this non-conducting conformation. This leads to a hyperpolarizing shift in the voltage-dependence of steady-state inactivation, meaning that fewer channels are available to open at a given membrane potential.

-

Slowing of Recovery from Inactivation: The dissociation of the drug from the channel is a rate-limiting step for the transition from the inactivated to the resting state. This results in a prolonged refractory period, further reducing the ability of the neuron to fire action potentials at high frequencies.

-

Block of the Conductance Pathway: When bound within the pore, the pramoxine molecule physically or electrostatically occludes the passage of sodium ions, directly blocking the ionic current.

Quantitative Data (Representative for Local Anesthetics)

While specific quantitative data for this compound are scarce in the public domain, the following table summarizes representative half-maximal inhibitory concentrations (IC50) for other well-characterized local anesthetics against different VGSC subtypes. These values are typically determined using patch-clamp electrophysiology.

| Local Anesthetic | VGSC Subtype | IC50 (µM) | Experimental Condition | Reference |

| Lidocaine | NaV1.5 | ~47 | Vhold = -120 mV | [8] |

| Lamotrigine | NaV1.5 | ~280 | Vhold = -120 mV | [8] |

| Mexiletine | NaV1.5 | ~29 | Vhold = -120 mV | [8] |

| Flecainide | NaV1.5 | ~5.5 | Vhold = -120 mV | [8] |

Note: IC50 values for local anesthetics are highly dependent on the experimental conditions, including the holding potential, stimulation frequency, and the specific VGSC subtype being studied.

Experimental Protocols

The investigation of the effects of compounds like this compound on VGSCs predominantly relies on the patch-clamp technique.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the recording of the total ionic current passing through all VGSCs in the membrane of a single cell.

Cell Preparation:

-

HEK-293 or CHO cells stably or transiently expressing the human VGSC subtype of interest (e.g., NaV1.7, a key channel in pain pathways) are commonly used.[9]

-

Cells are cultured under standard conditions and plated onto glass coverslips 24-48 hours prior to recording.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium and fluoride (B91410) ions are used to block potassium and calcium channels, respectively, isolating the sodium current.

Recording Procedure:

-

A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance (gigaohm) seal with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Sodium currents are recorded using a patch-clamp amplifier and data acquisition software.

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, depolarizing voltage steps are applied in 10 mV increments (e.g., from -80 mV to +60 mV) for a short duration (e.g., 50 ms). This protocol determines the voltage at which the peak sodium current occurs.

-

Steady-State Inactivation: A series of 500 ms (B15284909) prepulses to various potentials (e.g., from -140 mV to -10 mV) are applied, followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV). This protocol assesses the voltage-dependence of channel availability.

-

Recovery from Inactivation: The channel is inactivated by a depolarizing pulse, and the return of the sodium current is measured at a negative holding potential over time.

The following diagram outlines a typical experimental workflow for assessing the effect of a compound on VGSCs using automated patch-clamp electrophysiology.

Automated Patch-Clamp Workflow.

Logical Relationships in Pramoxine's Mechanism of Action

The following diagram illustrates the logical flow of events from the application of pramoxine to the ultimate physiological effect of nerve conduction block.

Logical flow of pramoxine's action.

Conclusion and Future Directions

This compound, as a local anesthetic, is presumed to exert its therapeutic effects through the state- and use-dependent blockade of voltage-gated sodium channels. This action involves binding to a receptor site within the channel's inner pore, leading to the stabilization of the inactivated state and a reduction in neuronal excitability. While the overarching mechanism is well-understood for the local anesthetic class, there is a notable absence of specific, high-resolution electrophysiological and structural data for pramoxine itself. Future research, employing the detailed experimental protocols outlined in this guide, is warranted to elucidate the precise binding kinetics, subtype selectivity, and effects on the gating of various VGSC isoforms for this compound. Such studies would not only confirm its mechanistic profile but could also inform the development of novel, more selective channel blockers for the management of pain and pruritus.

References

- 1. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Na+ channel pharmacology and molecular mechanisms of gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Pramoxine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of pramoxine (B177174) hydrochloride (C₁₇H₂₈ClNO₃), a topical anesthetic used to relieve pain and itching.[1][2] The document details various synthetic routes, experimental protocols, and purification methods, presenting quantitative data in a structured format for ease of comparison and analysis.

Synthetic Pathways

Several synthetic routes for pramoxine hydrochloride have been reported, primarily involving the formation of an ether linkage between a substituted phenol (B47542) and a morpholinopropyl side chain. The most common strategies are outlined below.

1.1. Williamson Ether Synthesis: One-Pot Approach

A prevalent method involves the direct reaction of a suitable intermediate with 3-morpholinopropan-1-ol in a one-pot synthesis.[1][3] This approach is efficient and yields a high-purity product.

1.2. Multi-Step Synthesis via Intermediate Formation

An alternative strategy involves a multi-step synthesis where key intermediates are prepared separately and then combined.[4][5] This can allow for greater control over the reaction and purification of intermediates, potentially leading to a higher overall purity of the final product. One such pathway begins with the synthesis of 4-n-butoxychlorobenzene from p-chlorophenol and n-bromobutane.[4][5] Concurrently, N-(3-hydroxypropyl)morpholine is synthesized from morpholine (B109124) and 3-bromopropanol.[4][5] These two intermediates are then reacted to form the pramoxine base.

Another variation of the multi-step synthesis involves the initial reaction of morpholine with 1-bromo-3-chloropropane (B140262) to yield N-(3-chloropropyl)morpholine.[6] This intermediate is subsequently reacted with 4-butoxyphenol (B117773) to form the pramoxine base.[6]

The final step in all synthetic routes is the salification of the pramoxine base with hydrochloric acid to yield the stable and water-soluble this compound salt.[1][3][6]

Caption: Synthetic routes to this compound.

Experimental Protocols

2.1. One-Pot Synthesis of this compound [1][3]

-

To a 500 ml reaction flask, add 23.2 g (0.1 mol) of the intermediate (e.g., 1-bromo-4-butoxybenzene), 17.42 g (0.12 mol) of 3-morpholine-1-propanol, and 115 g of tetrahydrofuran.

-

With stirring, slowly add 4.8 g (0.12 mol) of 60% sodium hydride, maintaining the temperature below 20°C.

-

After the addition is complete (approximately 1-2 minutes), heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in about 5 hours.

-

Once complete, concentrate the solution under reduced pressure.

2.2. Synthesis of 4-n-butoxychlorobenzene Intermediate [5]

-

In a reaction flask, combine 771g of water, 84g of sodium hydroxide, and 328.8g of n-bromobutane.

-

Under nitrogen protection, add 257g of p-chlorophenol.

-

Slowly raise the reaction temperature to 70-75°C and maintain for 15 hours.

-

After the reaction, cool the solution to 5-10°C and stir for 1 hour.

-

Filter the resulting solid, wash with 650g of water for 30 minutes, filter again, and dry to obtain the product.

2.3. Synthesis of N-(3-hydroxypropyl)morpholine Intermediate [5]

-

In a reaction flask, add 609g of toluene (B28343), 174g of morpholine, and 333.6g of 3-bromopropanol.

-

While stirring, add 276g of potassium carbonate.

-

Heat the reaction mixture to 55-60°C for 15 hours.

-

After the reaction is complete, filter the mixture and concentrate the filtrate to remove toluene and unreacted starting materials.

2.4. Synthesis of N-(3-chloropropyl)morpholine Intermediate [6]

-

Prepare a weakly alkaline solution by dissolving a strong base-weak acid salt in water.

-

Add morpholine and 1-bromo-3-chloropropane to the solution and stir for 30-40 minutes.

-

Heat the mixture in a water bath at 55-65°C for 4-6 hours.

-

Cool to room temperature and allow the layers to separate.

-

Collect the upper oily layer and purify by rectification to obtain the intermediate.

Purification of this compound

The purification of this compound is a critical step to ensure the removal of unreacted starting materials, by-products, and other impurities. The general workflow involves acid-base extraction, decolorization, and crystallization.

3.1. Purification Protocol [1][3]

-

Acidification and Washing: To the crude reaction mixture, add 60 ml of water and adjust the pH to 1-2 with concentrated hydrochloric acid. Wash the aqueous layer twice with 100 ml of ethyl acetate (B1210297) to remove non-basic impurities.

-

Basification and Extraction: Adjust the pH of the aqueous layer to 11-12 with 40% sodium hydroxide. Extract the pramoxine base twice with 120 ml of ethyl acetate.

-

Drying and Decolorization: Combine the organic layers and dry over anhydrous sodium sulfate. Add 2 g of activated charcoal to decolorize the solution.

-

Solvent Exchange and Salification: Filter to remove the charcoal and concentrate the solution at 40°C. Dissolve the residue in 80 ml of methanol. Adjust the pH to 1-2 with concentrated hydrochloric acid.

-

Crystallization: Concentrate the solution under vacuum. Add 40 ml of acetone (B3395972) to dissolve the residue and induce crystallization with stirring. Cool to -10°C and continue stirring for 6-8 hours.

-

Isolation and Drying: Filter the crystalline solid, wash with cold acetone, and dry at 45-50°C for 6-8 hours to obtain pure this compound.

Caption: General purification workflow for this compound.

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Molar Ratio (Intermediate:3-Morpholinopropanol:NaH) | 1 : 1.2 : 1.2 | [1][3] |

| Reaction Time | ~5 hours | [1][3] |

| Reaction Temperature | Reflux | [1][3] |

| Purification | ||

| Crystallization Time | 6 - 8 hours | [1][3] |

| Crystallization Temperature | -10 °C | [1][3] |

| Drying Temperature | 45 - 50 °C | [1][3] |

| Final Product | ||

| Yield | 82.61% | [1][3] |

| Purity | 99.926% | [1][3] |

| Maximum Single Impurity | 0.046% | [1][3] |

Conclusion

This technical guide has detailed the primary synthetic routes and purification protocols for this compound. The one-pot Williamson ether synthesis offers an efficient method, while multi-step syntheses provide greater control over intermediate purity. The purification process, involving acid-base extractions and crystallization, is crucial for obtaining a high-purity final product suitable for pharmaceutical applications. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

References

- 1. This compound: Application & Preparation_Chemicalbook [chemicalbook.com]

- 2. This compound | C17H28ClNO3 | CID 73957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN106045942A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102675246A - Preparation method of this compound - Google Patents [patents.google.com]

The Discovery and Historical Development of Pramoxine: A Technical Guide for Researchers

Abstract

Pramoxine (B177174) hydrochloride, a topical anesthetic discovered in 1953 at Abbott Laboratories, represents a unique chemical class among local anesthetics.[1] Unlike traditional "-caine" anesthetics, which are typically amino esters or amino amides, pramoxine is an alkoxy aryl alkamine ether. This structural distinction minimizes the risk of cross-sensitivity reactions in patients allergic to other local anesthetics.[2] This in-depth technical guide explores the discovery, historical development, mechanism of action, and key experimental findings related to pramoxine as a local anesthetic, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important therapeutic agent.

Discovery and Historical Development

Pramoxine, chemically known as 4-[3-(p-butoxyphenoxy)propyl]morpholine hydrochloride, emerged from a series of investigations into alkoxy aryl alkamine ethers at Abbott Laboratories. The seminal work by Schmidt, Blockus, and Richards in 1953 identified pramoxine as a particularly effective and well-tolerated topical local anesthetic agent.[1][3]

Early pharmacological studies revealed its potency and low acute and subacute toxicity.[1] It was found to be well-tolerated by most mucous membranes and demonstrated a low sensitizing index in humans, a significant advantage over many existing local anesthetics of the time.

Initially utilized for its general topical anesthetic properties to relieve pain and itching from minor skin irritations, burns, and insect bites, the clinical application of pramoxine has evolved.[4] Over the decades, its use has become more specialized, with a significant focus on the management of pruritus (itching) associated with various dermatological conditions. It has been a component of over-the-counter and prescription formulations for conditions such as atopic dermatitis, hemorrhoids, and other pruritic dermatoses.[2][5] The continued research and clinical use of pramoxine underscore its enduring role in topical pain and itch management.

Physicochemical Properties and Synthesis

Pramoxine hydrochloride is a white, crystalline solid that is soluble in water. Its unique morpholine (B109124) moiety is a key feature of its chemical structure.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common synthetic route involves the reaction of 4-butoxyphenol (B117773) with 3-morpholinopropanol in the presence of a strong base, followed by conversion to the hydrochloride salt.

Mechanism of Action

Similar to other local anesthetics, pramoxine exerts its effect by blocking nerve impulse conduction. The primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in the neuronal membrane.[2]

By binding to these channels, pramoxine decreases the permeability of the nerve cell membrane to sodium ions. This inhibition of sodium influx prevents the depolarization of the neuronal membrane, thereby blocking the initiation and propagation of action potentials. The nerve impulses that transmit sensations of pain and itching are thus effectively halted.

Below is a diagram illustrating the signaling pathway of pramoxine's mechanism of action.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and safety of pramoxine.

Table 1: In Vitro and In Vivo Efficacy of Pramoxine

| Parameter | Value | Species/Model | Reference |

| IC50 (Compound Action Potential Inhibition) | 0.21 mM | Isolated frog sciatic nerve | [3] |

| ED50 (Cutaneous Trunci Muscle Reflex Inhibition) | 42.1 µmol | Rat (subcutaneous) | [3] |

Table 2: Acute Toxicity of this compound

| Route of Administration | LD50 (mg/kg) | Species |

| Oral | 1050 | Mouse |

| Intraperitoneal | 460 | Mouse |

| Subcutaneous | 1470 | Mouse |

Table 3: Comparative Efficacy of Pramoxine and Lidocaine

| Parameter | Pramoxine | Lidocaine | Notes |

| Potency | Less Potent | More Potent | Lidocaine's higher potency is attributed to its influence on both sodium and potassium ion channels.[6] |

| Onset of Action | Slower | Faster | Lidocaine generally has a more rapid onset of action.[6] |

| Allergic Potential | Lower | Higher (cross-reactivity with other amides) | Pramoxine's unique ether linkage reduces the likelihood of cross-sensitivity.[6] |

Experimental Protocols

This section outlines the general methodologies for key experiments that were instrumental in the characterization of pramoxine.

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound.

Detailed Method:

-

Reaction Setup: 4-butoxyphenol and 3-morpholinopropanol are dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Addition of Base: A strong base, such as sodium hydride, is slowly added to the reaction mixture to deprotonate the phenolic hydroxyl group of 4-butoxyphenol, forming a phenoxide intermediate.

-

Nucleophilic Substitution: The reaction mixture is heated to reflux to facilitate the nucleophilic substitution reaction, where the morpholinopropanol displaces a leaving group (in this variation, the hydroxyl group is activated by the base) to form the pramoxine base.

-

Workup and Extraction: After the reaction is complete, the mixture is cooled and quenched with water. The pramoxine base is then extracted into an organic solvent.

-

Salification: The organic extract containing the pramoxine base is treated with a solution of hydrochloric acid to form the hydrochloride salt.

-

Purification: The this compound is then purified by recrystallization from a suitable solvent to yield a white crystalline solid.

Determination of Local Anesthetic Activity (Frog Sciatic Nerve Method)

This in vitro method was crucial in quantifying the nerve-blocking potential of pramoxine.

-

Nerve Preparation: The sciatic nerve is dissected from a frog and mounted in a nerve chamber with stimulating and recording electrodes.

-

Compound Action Potential (CAP) Recording: The nerve is stimulated with a supramaximal electrical stimulus, and the resulting compound action potential (CAP) is recorded.

-

Application of Pramoxine: A baseline CAP is established, after which solutions of this compound at varying concentrations are applied to the nerve.

-

Measurement of Inhibition: The amplitude of the CAP is measured at set time intervals after the application of pramoxine. The percentage of inhibition of the CAP amplitude is calculated for each concentration.

-

IC50 Determination: The concentration of pramoxine that produces a 50% inhibition of the CAP amplitude (IC50) is determined from the concentration-response curve.

In Vivo Topical Anesthetic Activity (Rabbit Cornea Test)

This method assesses the topical anesthetic effect on a sensitive mucous membrane.

-

Animal Model: Albino rabbits are used for this assay.

-

Baseline Sensitivity: The corneal reflex is tested by gently touching the cornea with a fine filament and observing the winking reflex.

-

Application of Anesthetic: A solution of this compound is instilled into the conjunctival sac of one eye, with the other eye serving as a control.

-

Assessment of Anesthesia: The corneal reflex is tested at regular intervals after the application of the anesthetic. The absence of a winking reflex indicates successful topical anesthesia.

-

Duration of Action: The time from the onset of anesthesia to the return of the corneal reflex is recorded as the duration of action.

Conclusion

Since its discovery in 1953, pramoxine has established itself as a valuable and unique topical local anesthetic. Its distinct chemical structure, which minimizes the risk of cross-sensitivity, and its favorable safety profile have contributed to its long-standing clinical use. The historical development of pramoxine reflects an evolution from a general-purpose topical anesthetic to a key therapeutic agent in the management of pruritus. For researchers and drug development professionals, a thorough understanding of its discovery, mechanism of action, and the experimental methodologies used to characterize it provides a strong foundation for future innovations in the field of local anesthesia and topical therapeutics.

References

- 1. This compound: Application & Preparation_Chemicalbook [chemicalbook.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Pramoxine vs. Lidoderm for Pain: Important Differences and Potential Risks. [goodrx.com]

- 5. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pramoxine vs Lidocaine | Power [withpower.com]

An In-depth Technical Guide on the Structure-Activity Relationship Studies of Pramoxine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramoxine (B177174) hydrochloride is a topical anesthetic agent that distinguishes itself from other local anesthetics through its unique chemical structure. Unlike the more common ester or amide-based local anesthetics, pramoxine is a morpholine (B109124) derivative with an ether linkage.[1][2] This structural distinctiveness is credited with its reduced potential for cross-sensitization and favorable safety profile.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of pramoxine hydrochloride, offering insights into its mechanism of action, the correlation between its chemical structure and anesthetic efficacy, and detailed experimental protocols for its evaluation.

Core Concepts: Mechanism of Action

This compound exerts its anesthetic effect by blocking the initiation and conduction of nerve impulses.[3] The primary molecular target is the voltage-gated sodium channel in the neuronal membrane.[4] By reversibly binding to these channels, pramoxine decreases the permeability of the neuronal membrane to sodium ions. This action stabilizes the membrane and inhibits the ionic fluxes necessary for depolarization, thereby preventing the generation and propagation of action potentials.[3]

The following diagram illustrates the proposed mechanism of action of pramoxine at the neuronal membrane.

Structure-Activity Relationship (SAR) Studies

The anesthetic activity of pramoxine is intrinsically linked to its chemical structure, which consists of three key components: a lipophilic 4-butoxyphenoxy group, a hydrophilic morpholine ring, and a propyl ether chain connecting them. SAR studies aim to understand how modifications to these components affect the drug's potency, duration of action, and potential side effects.

| Compound | Modification | Physicochemical Parameter | Anesthetic Potency (IC50, Frog Sciatic Nerve) | Reference |

| Pramoxine | - | - | 0.21 mM | [5][6] |

| Analog K-94 | Phenylimino derivative | RM = 0.91 | Not Reported | [1][2] |

| Analog K-95 | Phenethylimino derivative | RM = 0.87 | Not Reported | [1][2] |

| Procaine (B135) | (Reference) | RM = 0.66 | 2.2 mM | [1][2] |

| Lidocaine (B1675312) | (Reference) | - | 0.74 mM | [6] |

| Tetracaine | (Reference) | - | 0.014 mM | [6] |

RM is a measure of lipophilicity derived from chromatographic experiments.

Further preclinical studies in rats have provided comparative potency data in different models:

| Compound | Anesthetic Model | Potency (ED50) | Reference |

| Pramoxine | Spinal Block (Rat) | 15.47 µmol/kg (Nociceptive) | [7] |

| Bupivacaine (B1668057) | Spinal Block (Rat) | 0.90 µmol/kg (Nociceptive) | [7] |

| Pramoxine | Cutaneous Antinociception (Rat) | 42.1 µmol | [8] |

| Lidocaine | Cutaneous Antinociception (Rat) | 5.44 µmol | [8] |

These in vivo studies indicate that while pramoxine is a potent local anesthetic, it is less potent than bupivacaine in spinal anesthesia and lidocaine in cutaneous analgesia in the models tested.[7][8]

Experimental Protocols

The evaluation of local anesthetic activity relies on well-established in vitro and in vivo models. The following are detailed methodologies for key experiments cited in SAR studies of pramoxine and related compounds.

Synthesis of Pramoxine Analogs (General Scheme)

The synthesis of pramoxine and its analogs generally involves the reaction of a substituted phenol (B47542) with a haloalkylamine. A general synthetic route is depicted below.

Example Synthesis of this compound:

A common synthetic route to this compound involves the following steps:[9]

-

Preparation of 4-n-butoxychlorobenzene: Parachlorophenol is reacted with n-butyl bromide in the presence of a base.

-

Preparation of N-(3-hydroxypropyl)morpholine: Morpholine is reacted with 3-bromopropanol under basic conditions.

-

Final Condensation and Salt Formation: The intermediate 4-n-butoxychlorobenzene is reacted with N-(3-hydroxypropyl)morpholine in the presence of a base. The resulting pramoxine free base is then extracted, purified, and converted to the hydrochloride salt by treatment with hydrochloric acid.

In Vitro Assay: Frog Sciatic Nerve Preparation

This ex vivo model is a classic method for assessing the nerve-blocking activity of local anesthetics.[10]

Protocol:

-

Nerve Dissection: A sciatic nerve is carefully dissected from a pithed frog (e.g., Rana temporaria).

-

Mounting: The dissected nerve is mounted in a nerve chamber with stimulating and recording electrodes. The nerve is kept moist with Ringer's solution.

-

Stimulation and Recording: The nerve is stimulated with a supramaximal electrical pulse, and the compound action potential (CAP) is recorded.

-

Drug Application: The Ringer's solution is replaced with a solution containing the test compound (e.g., this compound) at a known concentration.

-

Data Acquisition: CAPs are recorded at regular intervals to determine the rate and extent of nerve block. The percentage decrease in the CAP amplitude is used to quantify the anesthetic effect.

-

Washout: The drug solution is replaced with fresh Ringer's solution to assess the reversibility of the nerve block.

In Vivo Assay: Tail-Flick Test

The tail-flick test is a common method for evaluating the analgesic properties of drugs in rodents.[6]

Protocol:

-

Animal Acclimatization: Rats or mice are acclimatized to the testing apparatus.

-

Baseline Latency: The animal's tail is exposed to a radiant heat source, and the time taken for the animal to flick its tail (tail-flick latency) is recorded as the baseline. A cut-off time is set to prevent tissue damage.

-

Drug Administration: The test compound is administered, typically via subcutaneous or intrathecal injection at the base of the tail.

-

Post-Treatment Latency: The tail-flick latency is measured at predetermined time points after drug administration.

-

Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic or anesthetic effect. The duration and magnitude of this effect are used to assess the potency and duration of action of the compound.

Future Directions and Conclusion

The structure-activity relationship of this compound remains an area with potential for further exploration. The unique ether linkage and morpholine moiety offer a scaffold for the design of novel local anesthetics with potentially improved properties, such as enhanced potency, longer duration of action, or reduced systemic toxicity.

Future research should focus on:

-

Systematic Analog Synthesis: The synthesis and evaluation of a broader range of pramoxine analogs with systematic modifications to the aromatic ring, the alkoxy chain, and the morpholine ring.

-

Quantitative Biological Evaluation: The generation of robust quantitative data (e.g., IC50, ED50) for these analogs using standardized in vitro and in vivo assays.

-

Molecular Modeling: Computational studies to model the interaction of pramoxine and its analogs with the voltage-gated sodium channel to elucidate the specific binding site and key interactions, which could guide the rational design of new derivatives.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pramoxine | C17H27NO3 | CID 4886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction [mdpi.com]

- 6. This compound | 637-58-1 | Benchchem [benchchem.com]

- 7. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study | PLOS One [journals.plos.org]

- 8. Effects of propranolol and a number of its analogues on sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modeling the human Nav1.5 sodium channel: structural and mechanistic insights of ion permeation and drug blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Fast Nerve Conduction Produced by Analgesics and Analgesic Adjuvants—Possible Involvement in Pain Alleviation - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Pramoxine Hydrochloride: An In-depth Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramoxine (B177174) hydrochloride is a topical anesthetic and antipruritic agent widely used in dermatological and anorectal preparations to relieve pain and itching.[1] Its unique morpholine (B109124) ether structure distinguishes it from traditional "-caine" anesthetics, which may reduce the risk of cross-sensitization.[2] A thorough understanding of its physicochemical properties is paramount for the rational design of stable, effective, and safe topical formulations. This guide provides a comprehensive overview of the core physicochemical characteristics of pramoxine hydrochloride relevant to formulation development, including detailed experimental protocols and visual representations of key processes and pathways.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for predicting its behavior during formulation, manufacturing, and storage, as well as its performance upon application.

| Property | Value | References |

| Molecular Formula | C₁₇H₂₈ClNO₃ | [3] |

| Molecular Weight | 329.86 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 170-174 °C | [4] |

| pKa | 6.4 (for pramoxine base on guinea-pig ileum) | |

| UV Maximum (λmax) | 225 nm, 254 nm | [5] |

| Solubility | ||

| Water | Freely soluble | [4] |

| Alcohol | Freely soluble | [4] |

| Chloroform | Soluble | |

| Ether | Very slightly soluble | |

| Ethanol (B145695) | ~15 mg/mL | [6] |

| DMSO | ~5 mg/mL | [6] |

| Dimethylformamide (DMF) | ~5 mg/mL | [6] |

| Aqueous Buffers | Sparingly soluble | [6] |

| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL | [6] |

Detailed Physicochemical Characterization

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting range is between 170 °C and 174 °C.[4]

pKa and Ionization

While a specific pKa value for this compound determined by a standardized method was not found in the reviewed literature, a pKa of 6.4 has been reported for the pramoxine base in studies on guinea-pig ileum. As a hydrochloride salt of a tertiary amine, this compound is expected to be an acidic compound in solution. The morpholine nitrogen is the basic center of the molecule. In aqueous solution, an equilibrium will be established between the protonated (conjugate acid) and the free base form. The pH of the formulation will dictate the extent of ionization, which in turn influences the drug's solubility, partitioning behavior, and ability to permeate the skin.

Solubility

This compound is freely soluble in water and alcohol, soluble in chloroform, and very slightly soluble in ether.[4] Its solubility in organic solvents such as ethanol is approximately 15 mg/mL, and in DMSO and DMF, it is around 5 mg/mL.[6] It is sparingly soluble in aqueous buffers.[6] For formulations requiring higher concentrations in aqueous systems, co-solvents or other solubilization techniques may be necessary. For instance, dissolving this compound in ethanol first and then diluting with an aqueous buffer can enhance its solubility in the final formulation.[6]

Polymorphism

This compound has been reported to exist in at least three polymorphic forms. The different crystalline arrangements of polymorphs can significantly impact physicochemical properties such as melting point, solubility, dissolution rate, and stability. Characterization of the polymorphic form of the active pharmaceutical ingredient (API) is crucial during pre-formulation studies to ensure consistent product performance and stability.

Stability Profile

Understanding the stability of this compound under various stress conditions is essential for developing a robust formulation with an adequate shelf-life.

Forced Degradation Studies

Forced degradation studies help to identify potential degradation pathways and degradation products, and to develop stability-indicating analytical methods. Studies on a topical cream containing this compound have shown its degradation profile under various stress conditions:

-

Acidic Conditions (1N HCl, 60°C for 1 hour): Degradation is observed.

-

Basic Conditions (0.1N NaOH, 60°C for 1 hour): Degradation is observed.

-

Oxidative Conditions (30% H₂O₂, 60°C for 1 hour): Degradation is observed.

-

Thermal Conditions (105°C for 3 days): Degradation is observed.

-

Photolytic Conditions (UV light at 210 w h/m²): Degradation is observed.

These studies indicate that this compound is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress.[7]

Potential Degradation Products and Pathways

A potential process-related impurity and degradant of this compound is 4-butoxyphenol.[8] The degradation of this compound can occur through hydrolysis of the ether linkage under acidic or basic conditions, or through oxidation of the morpholine ring. The specific degradation pathways and the structures of all degradation products should be thoroughly investigated during formulation development using techniques such as LC-MS.

Excipient Compatibility

The interaction between an API and excipients can significantly impact the stability and bioavailability of the final product. While specific comprehensive excipient compatibility studies for this compound were not found in the reviewed literature, general principles should be applied. Potential incompatibilities can arise from chemical reactions between this compound and excipients, such as those containing reactive functional groups or impurities. It is crucial to conduct compatibility studies with all potential excipients under accelerated conditions. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are valuable tools for screening potential interactions.

Mechanism of Action: Signaling Pathway

This compound exerts its local anesthetic effect by blocking the initiation and conduction of nerve impulses. This is achieved by reversibly binding to and inhibiting voltage-gated sodium channels in the neuronal membrane. The blockade of these channels decreases the permeability of the neuronal membrane to sodium ions, which stabilizes the membrane and prevents the depolarization necessary for the generation and propagation of an action potential.[3]

Caption: Mechanism of action of this compound.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point of this compound using the capillary method, a standard pharmacopeial technique.

Caption: Workflow for melting point determination.

Methodology:

-

Sample Preparation: Finely powder the this compound sample. Dry the sample in a desiccator over a suitable drying agent or as specified in the monograph.

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 10°C below the expected melting point of this compound.

-

Melting Point Determination: Reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[7]

References

- 1. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrocortisone and pramoxine (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. This compound | C17H28ClNO3 | CID 73957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102675246A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. WO2023172216A1 - Hydrocortisone and pramoxine topical formulations having enhanced in-vitro release - Google Patents [patents.google.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. creative-bioarray.com [creative-bioarray.com]

Preclinical Safety and Toxicity of Pramoxine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramoxine (B177174) hydrochloride is a topical anesthetic of the morpholine (B109124) ether class, distinct from the more common ester or amide local anesthetics.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes. This action inhibits the initiation and conduction of nerve impulses, resulting in a temporary numbing effect.[2][3] Pramoxine hydrochloride is utilized in various over-the-counter (OTC) and prescription formulations for the temporary relief of pain and itching associated with minor skin irritations, insect bites, burns, and hemorrhoids.[3][4] This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for this compound, intended to inform researchers, scientists, and drug development professionals.

While this compound has a long history of clinical use, detailed preclinical study reports are not always publicly available. This guide summarizes the accessible data and outlines the standard experimental protocols relevant to the safety evaluation of a topical drug product of this nature.

Toxicological Profile Summary

This compound is generally considered to have a low acute toxicity profile.[1] It is poorly absorbed through the skin, which minimizes systemic exposure and the risk of systemic side effects.[2] Localized reactions at the application site, such as burning or stinging, are the most commonly reported adverse effects.[3]

Table 1: Summary of Acute Toxicity Data for this compound

| Test | Species | Route of Administration | LD50 | Reference |

| Acute Toxicity | Mouse | Oral | 1050 mg/kg | |

| Acute Toxicity | Mouse | Intraperitoneal | 460 mg/kg | |

| Acute Toxicity | Mouse | Subcutaneous | 1470 mg/kg |

Detailed Toxicological Endpoints

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single dose of a substance. For this compound, acute toxicity has been evaluated in mice via oral, intraperitoneal, and subcutaneous routes, with the LD50 values presented in Table 1. Accidental ingestion in humans has been associated with mild symptoms such as nausea and vomiting.[1]

Repeated Dose Toxicity

Repeated dose toxicity studies are crucial for evaluating the effects of long-term exposure to a substance. While specific repeated dose toxicity studies for this compound are not publicly available, it is noted to have extremely low subacute toxicity.[1] Standard protocols for these studies involve daily administration of the test substance to animals (typically rodents and a non-rodent species) for a period of 28 or 90 days.

Genotoxicity

Genotoxicity assays are performed to detect the potential of a substance to damage genetic material. Although specific study results for this compound in standard genotoxicity tests (e.g., Ames test, chromosomal aberration assay, mouse lymphoma assay) are not detailed in publicly accessible literature, it is generally considered to be non-mutagenic. Safety data sheets for this compound state that no sensitizing effects are known.

Carcinogenicity

Long-term carcinogenicity studies in animals are conducted to assess the potential of a substance to cause cancer. This compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring. There is a lack of publicly available data from specific reproductive and developmental toxicity studies on this compound. However, a combination product of hydrocortisone (B1673445) and pramoxine has been used in late-stage pregnancy for the treatment of hemorrhoids without observed maternal or fetal adverse effects.[1]

Local Tolerance

Local tolerance studies assess the effects of a substance on the skin and eyes. This compound is known to be a skin and eye irritant. It is recommended to avoid contact with the eyes and nose.[1][3] In some individuals, it may act as a sensitizer, leading to contact dermatitis.[2][4]

Phototoxicity

Specific phototoxicity studies for this compound are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the preclinical safety and toxicity evaluation of a topical drug like this compound would follow established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

Acute Dermal Irritation/Corrosion

-

Test System: Healthy, young adult albino rabbits.

-

Procedure: A single dose of the test substance is applied to a small area of clipped skin. The site is then covered with a gauze patch. Observations for erythema and edema are made at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Evaluation: The severity of skin reactions is scored and a primary irritation index is calculated.

Acute Eye Irritation/Corrosion

-

Test System: Healthy, adult albino rabbits.

-

Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Evaluation: The severity of ocular lesions is scored to determine the irritation potential.

Repeated Dose Dermal Toxicity

-

Test System: Typically rats or rabbits.

-

Procedure: The test substance is applied daily to the clipped skin of the animals for a period of 28 or 90 days. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study. At the end of the study, a full necropsy and histopathological examination of organs are performed.

-

Evaluation: The No Observed Adverse Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Chromosomal Aberration Test

-

Test System: Cultured mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes).

-

Procedure: Cells are exposed to the test substance with and without metabolic activation. Cells are harvested at a suitable time after exposure, and metaphase chromosomes are examined for structural aberrations.

-

Evaluation: The frequency of chromosomal aberrations in treated cells is compared to that in control cells.

Signaling Pathways and Experimental Workflows

Mechanism of Action Signaling Pathway

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels on neuronal membranes. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.

Caption: Mechanism of action of this compound.

General Preclinical Dermal Toxicity Workflow

The following diagram illustrates a typical workflow for assessing the dermal toxicity of a topical substance like this compound.

Caption: General workflow for preclinical dermal toxicity assessment.

Conclusion

References

Uncharted Waters: A Technical Exploration of Pramoxine Hydrochloride's Molecular Targets Beyond Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

Pramoxine (B177174) hydrochloride is a widely utilized topical anesthetic and antipruritic agent. Its clinical efficacy is primarily attributed to the blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of nerve impulses. While this mechanism is well-established, the broader pharmacological profile of pramoxine remains largely unexplored. This technical guide synthesizes the current state of knowledge regarding the molecular targets of pramoxine hydrochloride, with a specific focus on potential interactions beyond its primary target. Despite a comprehensive review of the scientific literature, there is a notable absence of robust evidence for clinically relevant molecular targets of pramoxine other than sodium channels. This document will first detail the established mechanism of action at sodium channels and subsequently discuss the speculative and uninvestigated potential for interactions with other target classes, such as sigma receptors, Transient Receptor Potential (TRP) channels, Acid-Sensing Ion Channels (ASICs), and histamine (B1213489) receptors. The significant gaps in the current understanding of pramoxine's polypharmacology are highlighted, and a proposed experimental workflow for future investigation is provided.

The Established Paradigm: this compound as a Voltage-Gated Sodium Channel Blocker

The anesthetic and antipruritic effects of this compound are rooted in its ability to reversibly bind to and inhibit voltage-gated sodium channels in neuronal membranes.[1][2] This action decreases the permeability of the neuronal membrane to sodium ions, which in turn stabilizes the membrane and prevents the depolarization necessary for the initiation and conduction of action potentials.[2][3] The blockade of these nerve signals is the basis for its therapeutic effects in alleviating pain and itch.[4][5]

Pramoxine is structurally distinct from many other local anesthetics, such as those with ester or amide linkages, featuring a morpholine (B109124) moiety.[5] This unique structure is thought to contribute to its lower potential for causing allergic reactions and cross-reactivity.[5]

Quantitative Data on Primary Target Interaction

Despite the well-accepted mechanism of action, specific binding affinities (such as Kᵢ or Kₑ) of pramoxine for various subtypes of voltage-gated sodium channels are not extensively reported in publicly available literature. The table below summarizes the known functional effects.

| Molecular Target | Reported Effect | Consequence | References |

| Voltage-Gated Sodium Channels | Reversible blockade | Inhibition of nerve impulse initiation and propagation | [1][2][3][5] |

Experimental Protocol: Electrophysiological Analysis of Sodium Channel Blockade

The blockade of voltage-gated sodium channels by local anesthetics like pramoxine is typically investigated using patch-clamp electrophysiology.

Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium currents in a neuronal cell line (e.g., dorsal root ganglion neurons or a neuroblastoma cell line).

Methodology:

-

Cell Culture: Neuronal cells endogenously expressing voltage-gated sodium channels are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Voltage Protocol: Cells are held at a holding potential of -80 mV. Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

-

Drug Application: this compound is dissolved in the external solution at various concentrations and perfused onto the patched cell.

-

Data Analysis: The peak inward sodium current is measured before and after the application of pramoxine. A concentration-response curve is generated, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to the Hill equation. The effects on channel gating properties (e.g., steady-state inactivation, recovery from inactivation) can also be investigated using specific voltage protocols.

Caption: Mechanism of pramoxine's anesthetic action via sodium channel blockade.

Beyond the Primary Target: An Uncharted Pharmacological Landscape

A thorough investigation of scientific databases and literature reveals a significant lack of evidence for the interaction of this compound with molecular targets other than voltage-gated sodium channels. While the concept of polypharmacology is common for many small molecule drugs, pramoxine's "off-target" profile remains uncharacterized. The following sections discuss potential, yet currently unsubstantiated, areas of interest for future research.

Sigma Receptors

Some local anesthetics have been reported to interact with sigma receptors, which are chaperone proteins involved in a variety of cellular functions.[6] However, there is no specific binding affinity data (e.g., Kᵢ values) for pramoxine at either the sigma-1 or sigma-2 receptor subtypes documented in the literature. Given the structural uniqueness of pramoxine, it cannot be assumed that it shares the sigma receptor binding properties of other local anesthetics.

Transient Receptor Potential (TRP) Channels

TRP channels, such as TRPV1 and TRPA1, are crucial mediators of pain and itch, making them plausible secondary targets for an antipruritic agent.[7][8] Other local anesthetics have been shown to modulate the activity of these channels.[8] Nevertheless, no studies were identified that specifically investigated the effects of pramoxine on any member of the TRP channel family. Therefore, it is unknown whether pramoxine acts as an agonist, antagonist, or modulator of these channels.

Acid-Sensing Ion Channels (ASICs)

ASICs are proton-gated cation channels that are implicated in pain sensation, particularly in the context of tissue acidosis and inflammation.[9][10] As with TRP channels, their role in nociception makes them a theoretical point of interest for the mechanism of action of analgesics. The current body of scientific literature, however, does not contain any reports of pramoxine modulating ASIC activity.

Histamine Receptors

Given its use in treating itch associated with allergic reactions, a potential interaction with histamine receptors (e.g., H1 receptor) might be hypothesized. Antihistamines are a cornerstone of anti-itch therapy.[11] However, there is no published data to suggest that pramoxine binds to or functionally antagonizes any of the four histamine receptor subtypes. Its antipruritic effect is currently understood to be a consequence of its local anesthetic action on the nerves transmitting the itch sensation.

A Proposed Path Forward: Experimental Workflow for Comprehensive Target Deconvolution

To address the current gap in knowledge, a systematic approach to characterizing the broader pharmacological profile of this compound is necessary. A comprehensive off-target binding screen would be the most effective strategy to identify potential novel molecular interactions.

Caption: A conceptual workflow for identifying novel molecular targets of pramoxine.

Methodology for Proposed Workflow:

-

Comprehensive Binding Assays: Pramoxine should be screened against a large panel of receptors, ion channels, transporters, and enzymes at a standard concentration (e.g., 10 µM). This is often performed using radioligand displacement assays.

-

Hit Identification and Validation: Any target where pramoxine demonstrates significant binding (e.g., >50% displacement of the radioligand) should be considered a "hit." These initial hits should be validated by determining the binding affinity (Kᵢ or Kₑ) through concentration-response experiments.

-

Functional Characterization: Validated hits should be further investigated in functional assays relevant to the specific target. For example, if binding to a G-protein coupled receptor is identified, a GTPγS binding assay or a second messenger assay (e.g., cAMP or calcium mobilization) would be appropriate. For an ion channel, patch-clamp electrophysiology would be used to determine if pramoxine acts as a blocker, opener, or modulator.

-

Elucidation of Physiological Relevance: If functional activity is confirmed, further studies would be required to determine if this off-target interaction contributes to the therapeutic effects or potential side effects of pramoxine.

Conclusion

The primary and well-characterized molecular target of this compound is the voltage-gated sodium channel. Its anesthetic and antipruritic properties are a direct result of the blockade of these channels. A comprehensive review of the existing scientific literature reveals a striking absence of evidence for any other significant molecular targets. While it is plausible that pramoxine possesses a broader pharmacological profile, its interactions with other receptors and ion channels, such as sigma receptors, TRP channels, ASICs, and histamine receptors, remain uninvestigated. The lack of such data represents a significant gap in our understanding of this widely used therapeutic agent. Systematic screening and functional characterization are required to explore the potential polypharmacology of pramoxine, which could unveil novel mechanisms of action or provide a molecular basis for any yet-to-be-characterized side effects. Until such studies are conducted, this compound should continue to be regarded as a selective sodium channel blocker.

References

- 1. Pramoxine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Pramocaine - Wikipedia [en.wikipedia.org]

- 3. Pramoxine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. This compound | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 5. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma Receptors [sigmaaldrich.com]

- 7. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]

- 11. benchchem.com [benchchem.com]

Unveiling the Potential of Pramoxine Hydrochloride in Neuropathic Pain Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment modalities often provide inadequate relief and are associated with a range of dose-limiting side effects. This technical guide explores the untapped potential of pramoxine (B177174) hydrochloride, a topical anesthetic, as a novel avenue for neuropathic pain research. By virtue of its mechanism as a voltage-gated sodium channel (VGSC) blocker, pramoxine hydrochloride holds promise for mitigating the neuronal hyperexcitability that underpins neuropathic pain. This document provides a comprehensive overview of pramoxine's known pharmacology, delineates the scientific rationale for its investigation in neuropathic pain, and presents detailed, actionable experimental protocols for preclinical validation. Furthermore, this guide includes structured data tables for comparative analysis and visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research endeavors.

Introduction: The Unmet Need in Neuropathic Pain Management

Neuropathic pain is characterized by a constellation of distressing symptoms, including spontaneous burning or shooting pain, allodynia (pain evoked by normally non-painful stimuli), and hyperalgesia (an exaggerated response to painful stimuli). The underlying pathophysiology is complex, involving peripheral and central sensitization, neuroinflammation, and ectopic neuronal firing. A key driver of this hyperexcitability is the altered expression and function of voltage-gated sodium channels (VGSCs) in nociceptive pathways.

While systemic drugs targeting these mechanisms exist, their utility is often hampered by adverse effects. Topical therapies offer the advantage of localized drug delivery, minimizing systemic exposure and associated toxicities. Lidocaine, another local anesthetic, is already an established topical treatment for conditions like postherpetic neuralgia, providing a strong precedent for exploring other compounds in this class. This compound, with its distinct morpholine (B109124) structure, presents a compelling candidate for investigation.

This compound: Core Pharmacology

This compound is a topical anesthetic and antipruritic agent.[1][2][3] Its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[1]

Mechanism of Action: Inhibition of Neuronal Signaling

Like other local anesthetics, this compound reversibly binds to VGSCs, stabilizing the channel in an inactivated state. This action prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials.[1] By interrupting the transmission of nerve impulses from the periphery to the central nervous system, this compound produces a localized numbing and analgesic effect.

The following diagram illustrates the fundamental mechanism of action of this compound at the neuronal level.

The Rationale for this compound in Neuropathic Pain

The therapeutic potential of this compound in neuropathic pain is predicated on the critical role of specific VGSC subtypes in the pathophysiology of this condition. Notably, NaV1.7 and NaV1.8 are predominantly expressed in peripheral nociceptive neurons and have been genetically and pharmacologically validated as key players in pain signaling. While specific data on pramoxine's affinity for these subtypes is currently limited, its established efficacy as a local anesthetic suggests it effectively blocks the VGSCs present in sensory nerves.

The exploration of this compound for neuropathic pain is further supported by the clinical use of other topical anesthetics. Compounded topical formulations containing various analgesics, including local anesthetics, are increasingly utilized for localized neuropathic pain conditions.[4][5][6][7]

Proposed Preclinical Investigation of this compound for Neuropathic Pain

To rigorously evaluate the potential of this compound in neuropathic pain, a series of preclinical studies employing validated animal models is essential. The following sections outline detailed experimental protocols.

Animal Models of Neuropathic Pain

Two well-established and widely used models of peripheral neuropathic pain are the Chronic Constriction Injury (CCI) model in rats and the Spared Nerve Injury (SNI) model in mice.

Table 1: Overview of Neuropathic Pain Models

| Model | Species | Procedure | Key Features |